molecular formula C9H7KO3 B098703 Potassium 3-phenylpyruvate CAS No. 17647-93-7

Potassium 3-phenylpyruvate

Cat. No.: B098703
CAS No.: 17647-93-7
M. Wt: 202.25 g/mol
InChI Key: WFKKYCVCTIWUJJ-UHFFFAOYSA-M
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Description

Potassium 3-phenylpyruvate is an organic compound with the molecular formula C9H7KO3 It is the potassium salt of 3-phenylpyruvic acid, which is a derivative of pyruvic acid where the methyl group is replaced by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-phenylpyruvate can be synthesized through the decarboxylation of phenylpyruvic acid in the presence of a base such as potassium hydroxide. The reaction typically involves heating phenylpyruvic acid with potassium hydroxide in an aqueous solution, followed by crystallization to obtain the potassium salt.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-phenylpyruvate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid.

    Reduction: It can be reduced to form phenylalanine.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the keto group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the keto group under basic or acidic conditions.

Major Products:

    Oxidation: Phenylacetic acid.

    Reduction: Phenylalanine.

    Substitution: Various substituted phenylpyruvates depending on the nucleophile used.

Scientific Research Applications

Potassium 3-phenylpyruvate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its role in metabolic pathways, particularly in the metabolism of phenylalanine.

    Industry: It can be used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of potassium 3-phenylpyruvate involves its participation in metabolic pathways. It acts as an intermediate in the catabolism of phenylalanine, where it is converted to phenylpyruvic acid by phenylalanine hydroxylase. This conversion is crucial for the proper metabolism of phenylalanine and the prevention of metabolic disorders.

Comparison with Similar Compounds

    Phenylpyruvic acid: The parent compound of potassium 3-phenylpyruvate.

    Phenylalanine: An amino acid that is metabolized to phenylpyruvic acid.

    Phenylacetic acid: A product of the oxidation of phenylpyruvic acid.

Uniqueness: this compound is unique due to its role as a potassium salt, which enhances its solubility and stability compared to its parent acid. This makes it more suitable for certain biochemical and industrial applications.

Properties

IUPAC Name

potassium;2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.K/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKKYCVCTIWUJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170141
Record name Potassium 3-phenylpyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17647-93-7
Record name Potassium 3-phenylpyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 3-phenylpyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3-phenylpyruvate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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